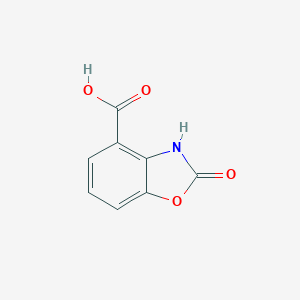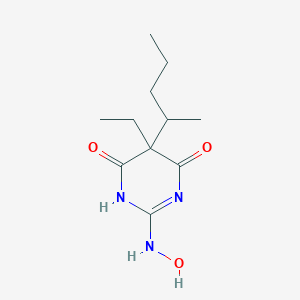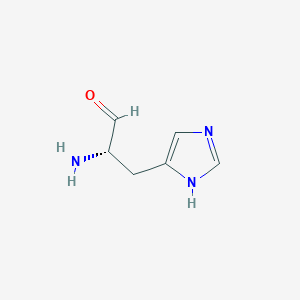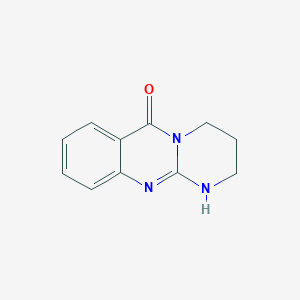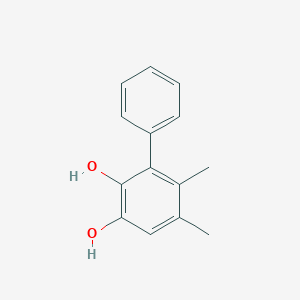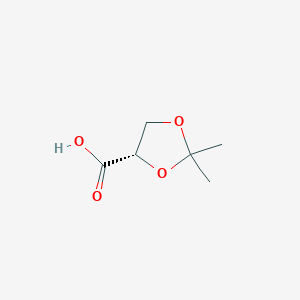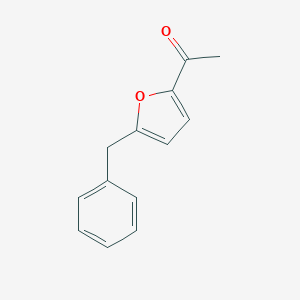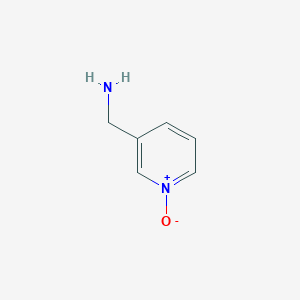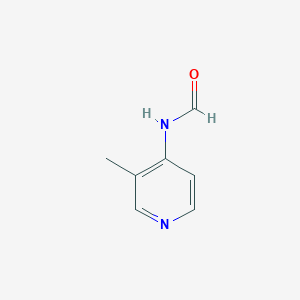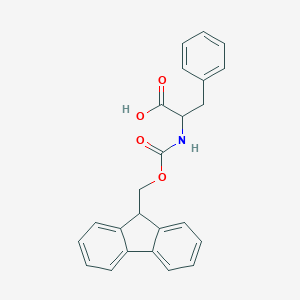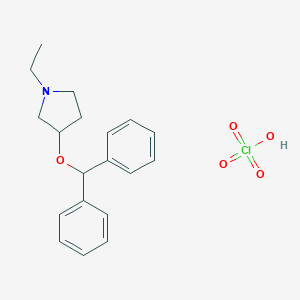
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl and is a highly stable and water-soluble salt.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate is related to its ability to block ion channels and receptors. This compound has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. It also blocks the AMPA receptor, which is involved in the regulation of synaptic transmission and plasticity.
Effets Biochimiques Et Physiologiques
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate has various biochemical and physiological effects, including the inhibition of glutamate release and the modulation of synaptic plasticity. It has been shown to reduce the excitability of neurons and to protect against excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate in lab experiments include its high stability, water solubility, and selectivity for ion channels and receptors. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate in scientific research. One potential direction is the study of its effects on synaptic plasticity and learning and memory processes. Another direction is the investigation of its potential therapeutic applications for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the development of new derivatives and analogs of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate may lead to the discovery of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis method for Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate involves the reaction of 3-(diphenylmethoxy)-1-ethylpyrrolidine with perchloric acid. This reaction results in the formation of a highly stable and water-soluble salt, which can be easily purified and used for various research purposes.
Applications De Recherche Scientifique
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate has various scientific research applications, including but not limited to the study of ion channels, neurotransmitters, and receptors. This compound is widely used in patch-clamp experiments to study the electrophysiological properties of ion channels and receptors. It is also used in the study of synaptic transmission and the effects of neurotransmitters on neuronal activity.
Propriétés
Numéro CAS |
102584-45-2 |
|---|---|
Nom du produit |
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate |
Formule moléculaire |
C19H24ClNO5 |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
3-benzhydryloxy-1-ethylpyrrolidine;perchloric acid |
InChI |
InChI=1S/C19H23NO.ClHO4/c1-2-20-14-13-18(15-20)21-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;2-1(3,4)5/h3-12,18-19H,2,13-15H2,1H3;(H,2,3,4,5) |
Clé InChI |
RCXPWTASCPSCQU-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
SMILES canonique |
CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Synonymes |
3-benzhydryloxy-1-ethyl-pyrrolidine perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



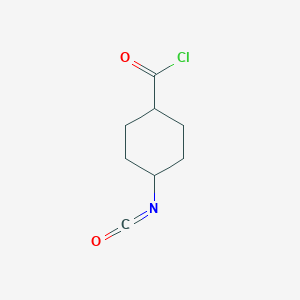
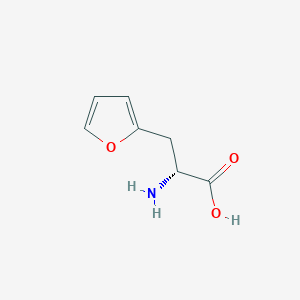
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
